

# (S)-2-Amino-2,3-dimethylbutanoic acid physical properties

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## Compound of Interest

Compound Name: (S)-2-Amino-2,3-dimethylbutanoic acid

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## An In-depth Technical Guide on the Physical Properties of (S)-2-Amino-2,3-dimethylbutanoic Acid

This technical guide provides a comprehensive overview of the known physical properties of **(S)-2-Amino-2,3-dimethylbutanoic acid**, a derivative of the amino acid valine. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, outlines a detailed experimental protocol for chiral purity analysis, and includes a visual representation of the analytical workflow.

## Quantitative Physical Properties

The physical properties of **(S)-2-Amino-2,3-dimethylbutanoic acid** are summarized in the table below. It is important to note that while some experimental data is available, other properties are based on computational models and are so indicated. Experimental values for melting point, boiling point, and pKa are not readily available in the public domain as of the latest literature search.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	131.17 g/mol	[1][2][3]
CAS Number	53940-83-3	[2][3][4]
Appearance	White to off-white solid/powder	[2][4]
Solubility	50 mg/mL in H <sub>2</sub> O (requires sonication)	[4][5]
Specific Optical Rotation	[α] <sub>D</sub> 24 = -4 ± 2° (c=1 in Water)	[2]
[α] <sub>D</sub> = -3.5 ± 0.5° (c = 1% in H <sub>2</sub> O)	[3]	
XLogP3 (Computed)	-1.8	[1]
Topological Polar Surface Area (Computed)	63.3 Å <sup>2</sup>	[1]
Complexity (Computed)	122	[1]

## Experimental Protocols

A critical aspect of characterizing a chiral molecule such as **(S)-2-Amino-2,3-dimethylbutanoic acid** is the determination of its enantiomeric purity. The following protocol describes a general method for determining the enantiomeric excess (e.e.) of an alpha-methylated amino acid using chiral High-Performance Liquid Chromatography (HPLC).

### Determination of Enantiomeric Excess by Chiral HPLC

Objective: To separate and quantify the (S) and (R) enantiomers of 2-Amino-2,3-dimethylbutanoic acid to determine the enantiomeric excess of a given sample.

Materials and Reagents:

- **(S)-2-Amino-2,3-dimethylbutanoic acid** sample
- (R,S)-2-Amino-2,3-dimethylbutanoic acid racemic standard

- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid (or other suitable mobile phase modifier)
- Chiral HPLC column (e.g., a polysaccharide-based chiral stationary phase like Chiralcel® OD-H or a similar column known for separating amino acid enantiomers)
- HPLC system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

#### Procedure:

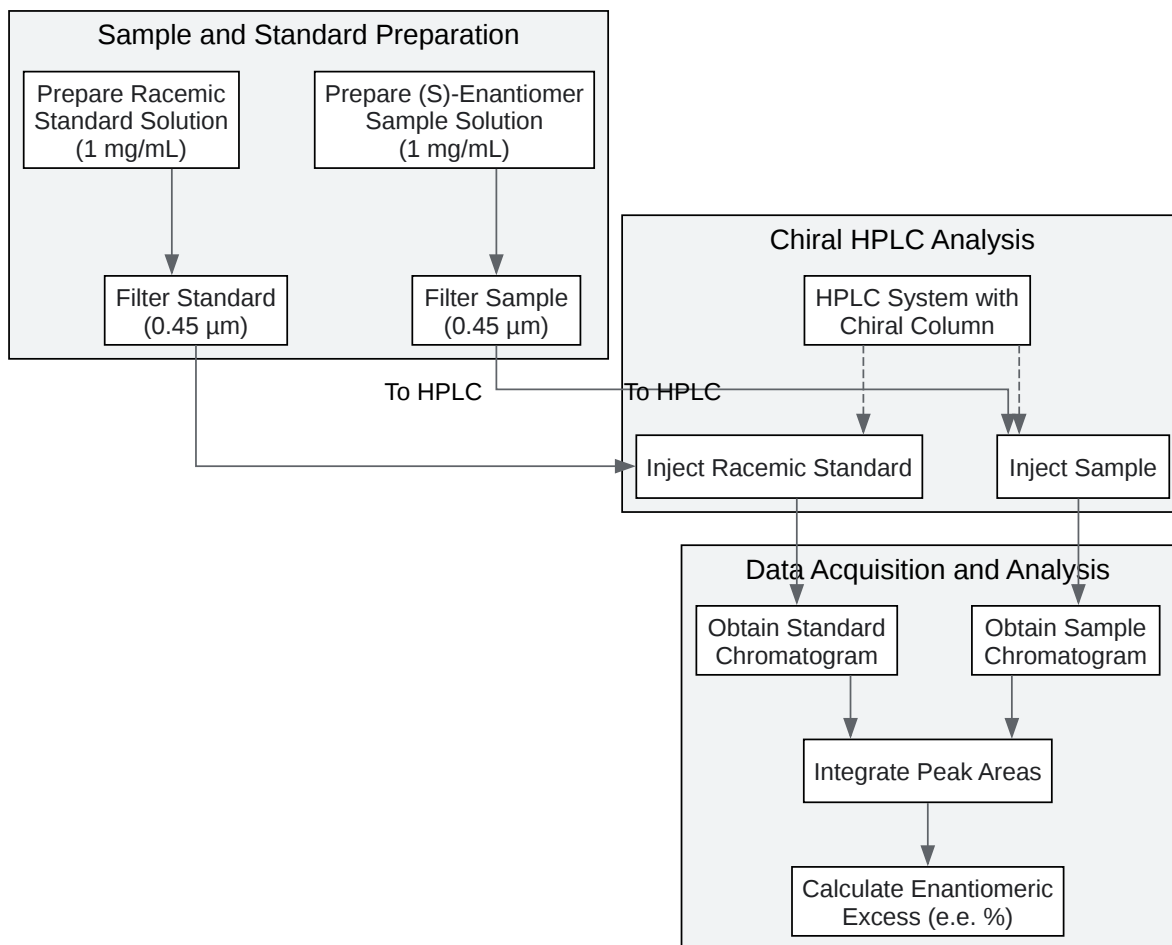
- Standard and Sample Preparation:
  - Prepare a stock solution of the racemic (R,S)-2-Amino-2,3-dimethylbutanoic acid standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and methanol).
  - Prepare a sample solution of the **(S)-2-Amino-2,3-dimethylbutanoic acid** at the same concentration.
  - Filter both solutions through a 0.45 µm syringe filter before injection.
- HPLC Method Development (General Guidelines):
  - Mobile Phase Selection: A common mobile phase for chiral separation of amino acids is a mixture of acetonitrile, methanol, and an acidic modifier. A starting point could be a mobile phase composition of 80:20 (v/v) acetonitrile:methanol with 0.1% formic acid. The composition should be optimized to achieve baseline separation of the enantiomers.

- Flow Rate: A typical flow rate is 1.0 mL/min. This can be adjusted to optimize separation and run time.
- Column Temperature: Maintain the column at a constant temperature, for example, 25 °C.
- Detection: Use a UV detector at a wavelength where the amino acid has absorbance (e.g., 210 nm).
- Analysis:
  - Inject the racemic standard solution into the HPLC system to determine the retention times of the (S) and (R) enantiomers and to confirm the column's ability to separate them.
  - Inject the sample solution of **(S)-2-Amino-2,3-dimethylbutanoic acid**.
  - Record the chromatograms for both the standard and the sample.
- Data Analysis:
  - Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
  - Calculate the area under each peak.
  - The enantiomeric excess (e.e.) is calculated using the following formula: 
$$\text{e.e. (\%)} = \left[ \frac{\text{Area of major enantiomer} - \text{Area of minor enantiomer}}{\text{Area of major enantiomer} + \text{Area of minor enantiomer}} \right] \times 100$$

## Mandatory Visualizations

The following diagram illustrates the general workflow for the determination of the enantiomeric excess of **(S)-2-Amino-2,3-dimethylbutanoic acid** using chiral HPLC.

## Experimental Workflow for Chiral HPLC Analysis

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Caption: Workflow for determining enantiomeric excess via chiral HPLC.

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## References

- 1. (2S)-2-amino-2,3-dimethylbutanoic acid | C<sub>6</sub>H<sub>13</sub>NO<sub>2</sub> | CID 7408715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-(-)-α-甲基缬氨酸 99%, ≥98.5% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
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